tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate
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Description
Tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized as a key intermediate in anti-cancer drug development, utilizing the Weinreb ketone synthesis method. This process demonstrates the compound's role in the synthesis of potentially therapeutic agents (Song Hao, 2011).
- Another study focuses on the compound as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure provides insights into the relative substitution of the cyclopentane ring, critical for understanding the synthesis of nucleotide analogues (M. Ober, M. Marsch, K. Harms, T. Carell, 2004).
- A versatile approach to synthesizing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has been described. This work illustrates the compound's utility in generating key intermediates for the synthesis of factor Xa inhibitors, showcasing its potential in developing novel anticoagulants (Xin Wang, Ming-Liang Ma, A. G. K. Reddy, Wenhao Hu, 2017).
Applications in Organic Synthesis and Catalysis
- Research on tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate and related compounds has contributed to developing new synthetic methods and reactions. For instance, the study on cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite (t-BuOI) to efficiently lead to cyclic carbamates highlights innovative approaches to incorporating CO2 into valuable products (Y. Takeda, Sota Okumura, Saori Tone, I. Sasaki, S. Minakata, 2012).
Role in Enzymatic Processes
- The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction has been explored. This study showcases the compound's utility in producing chiral organoselenanes and organotelluranes, highlighting its importance in asymmetric synthesis and the production of enantiomerically pure compounds (Leandro Piovan, Monica D. Pasquini, L. Andrade, 2011).
Properties
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAELPCLFLCIGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.